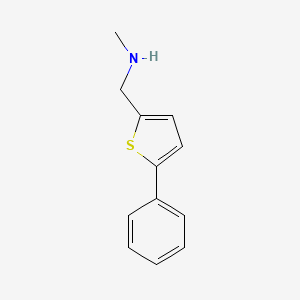

N-methyl-1-(5-phenylthiophen-2-yl)methanamine

Description

Properties

Molecular Formula |

C12H13NS |

|---|---|

Molecular Weight |

203.31 g/mol |

IUPAC Name |

N-methyl-1-(5-phenylthiophen-2-yl)methanamine |

InChI |

InChI=1S/C12H13NS/c1-13-9-11-7-8-12(14-11)10-5-3-2-4-6-10/h2-8,13H,9H2,1H3 |

InChI Key |

CCTSWNFZDBNITO-UHFFFAOYSA-N |

Canonical SMILES |

CNCC1=CC=C(S1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(5-phenylthiophen-2-yl)methanamine typically involves the alkylation of a thiophene derivative. One common method includes the reaction of 5-phenylthiophene-2-carbaldehyde with methylamine under reductive amination conditions. This process can be catalyzed by reducing agents such as sodium cyanoborohydride or hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and product isolation can improve efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(5-phenylthiophen-2-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nitrating agents.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, thioethers.

Substitution: Halogenated, nitrated derivatives.

Scientific Research Applications

N-methyl-1-(5-phenylthiophen-2-yl)methanamine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-1-(5-phenylthiophen-2-yl)methanamine involves its interaction with specific molecular targets. For instance, it may act on enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Thiophene-Based Derivatives

N-methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine (Compound 9)

- Binding Affinity : Reported to bind riboswitches (e.g., TPP riboswitch) with measurable dissociation constants (KD), though specific values are unavailable in the provided evidence .

N-phenyl-1-(thiophen-2-yl)methanamine (7g)

- Structural Features : Substitutes the methylamine group with a phenylamine, increasing steric bulk and altering electronic properties.

- Synthesis : Prepared via cross-coupling but yielded a 1:1.6 mixture with benzylidene benzylamine, indicating lower selectivity compared to the target compound .

N-methyl-1-(5-methyl-2-thienyl)-N-[(5-methyl-2-thienyl)methyl]methanamine hydrochloride

- Structural Features : Incorporates dual thiophene-methyl groups, enhancing hydrophobicity and steric hindrance.

Heterocyclic Variants with Expanded Ring Systems

N-methyl-1-(4,5,6,8-tetrahydrothieno[2,3-c]oxepin-8-yl)methanamine (26)

- Structural Features: Integrates a tetrahydrothienooxepin ring, introducing conformational flexibility and oxygen heteroatoms.

- Synthesis : Purified via DCM/MeOH gradient chromatography, yielding 73.2 mg of hydrochloride salt. This contrasts with the target compound’s discontinued status, suggesting superior scalability for 26 .

N-Methyl-(2-thien-2-ylpyrimidin-5-yl)methylamine

Amine-Modified Derivatives

N,N-dimethyl-1-(5-methyl-2-arylimidazo[1,2-a]pyridin-3-yl)methanamines

- Structural Features : Replaces thiophene with imidazopyridine, significantly altering electronic density and bioactivity.

- Biological Activity : Demonstrated antimicrobial efficacy against E. coli and S. aureus, with compound 4b showing MIC values comparable to ampicillin .

N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine

Data Table: Key Attributes of Compared Compounds

Biological Activity

N-methyl-1-(5-phenylthiophen-2-yl)methanamine is a compound that has garnered attention for its unique biological activities, particularly in the context of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, and potential applications based on current research findings.

Structural Characteristics

This compound has a molecular formula of C13H13NS and a molecular weight of approximately 188.28 g/mol. The compound features a methyl group attached to a nitrogen atom and a phenylthiophen moiety, contributing to its distinctive properties.

Inhibition of Cytochrome P450 2A6

One of the most significant biological activities associated with this compound is its selective inhibition of the cytochrome P450 2A6 (CYP2A6) enzyme. This enzyme plays a crucial role in nicotine metabolism, making this compound particularly relevant for research into smoking cessation therapies. The inhibition of CYP2A6 could potentially reduce nicotine addiction by altering the metabolism of nicotine in the body, thereby affecting its pharmacokinetics.

Neuroprotective Properties

Emerging studies suggest that compounds with structural similarities to this compound may exhibit neuroprotective effects. These effects are thought to be mediated through various signaling pathways that are critical in neurological conditions and addiction processes. Further research is needed to elucidate these mechanisms and confirm their therapeutic potential.

Synthesis

The synthesis of this compound typically involves several organic reactions, which allow for the efficient production of the compound and its derivatives for further study. Common synthetic routes include:

- Formation of Thiophene Ring : Utilizing thiophene derivatives as precursors.

- Methylation : Introducing the methyl group at the nitrogen atom.

- Purification : Employing chromatography techniques to isolate the final product.

These methods facilitate the exploration of various derivatives that may possess enhanced or altered biological activities.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their unique characteristics:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 5-Methylthiophen-2-ylmethanamine | Contains a methyl group on the thiophen ring | Potentially different metabolic pathways |

| 5-(4-Methylphenyl)thiophen-2-ylmethanamine | Substituted phenyl group | Varies in binding affinity towards CYP enzymes |

| 5-(Trifluoromethyl)thiophen-2-ylmethanamine | Trifluoromethyl substitution | Enhanced lipophilicity and altered biological activity |

This comparative analysis highlights how structural variations can influence biological activity, particularly regarding enzyme interactions and metabolic pathways.

Case Studies and Research Findings

Recent studies have focused on the pharmacological implications of this compound. For instance, research has shown that this compound exhibits significant inhibition against CYP2A6, indicating its potential utility in developing therapies aimed at nicotine addiction. Furthermore, ongoing investigations into its neuroprotective properties are revealing insights into its mechanisms of action, which may involve modulation of neurotransmitter systems relevant to addiction.

Q & A

Basic Research Question

- NMR : ¹H and ¹³C NMR confirm the methylamine (-CH₂NHCH₃) and thiophene substituents. Aromatic protons appear at δ 6.5–7.5 ppm, while the methylamine group shows signals near δ 2.2–3.0 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and fragmentation patterns.

- IR Spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=C thiophene) are diagnostic .

How can researchers resolve ambiguities in spectral data, such as overlapping signals in NMR?

Advanced Research Question

- 2D NMR : Use HSQC and HMBC to assign overlapping aromatic/amine protons and confirm connectivity.

- Isotopic Labeling : Introduce deuterated methylamine (CD₃NH₂) to simplify splitting patterns.

- Computational Modeling : DFT-based NMR prediction (e.g., using Gaussian) aids in signal assignment .

What experimental strategies are recommended to evaluate the compound’s biological activity?

Basic Research Question

- In Vitro Assays : Screen against enzyme targets (e.g., kinases) or receptors (e.g., GPCRs) using fluorescence polarization or SPR.

- Cell-Based Studies : Test cytotoxicity (MTT assay) or antimicrobial activity (MIC determination) in bacterial/fungal models .

How should researchers address contradictions in bioactivity data between this compound and its analogs?

Advanced Research Question

- Comparative SAR : Systematically vary substituents (e.g., phenyl vs. methyl on thiophene) and correlate with activity trends. For example, a 5-phenyl group may enhance lipophilicity and membrane permeability vs. methyl .

- Computational Docking : Use molecular dynamics (AutoDock Vina) to predict binding modes and explain potency differences.

What mechanistic hypotheses explain the compound’s interaction with biological targets?

Advanced Research Question

- Functional Group Analysis : The amine group may form hydrogen bonds with catalytic residues (e.g., in enzymes), while the thiophene’s sulfur participates in π-π stacking or hydrophobic interactions.

- Mutagenesis Studies : Introduce point mutations in target proteins (e.g., replacing serine with alanine) to identify critical binding residues .

How can researchers design derivatives to improve metabolic stability or selectivity?

Advanced Research Question

- Bioisosteric Replacement : Substitute the phenyl group with heterocycles (e.g., pyridine) to modulate solubility.

- Prodrug Strategies : Convert the amine to a carbamate or amide to enhance bioavailability .

- Positional Scanning : Synthesize analogs with substituents at the 3- or 4-position of the thiophene to explore steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.